2-bromo-6-nitro-1H-indole
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Overview
Description
2-Bromo-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole. One common method starts with the bromination of indole to form 2-bromoindole, followed by nitration to introduce the nitro group at the 6-position . The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted indoles.
Reduction: Formation of 2-bromo-6-amino-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
2-Bromo-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indole: Lacks the bromine atom, affecting its substitution reactions.
2-Chloro-6-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
2-Bromo-6-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-bromo-6-nitro-1H-indole |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H |
InChI Key |
SFZOOEIHEHKAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Br |
Origin of Product |
United States |
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